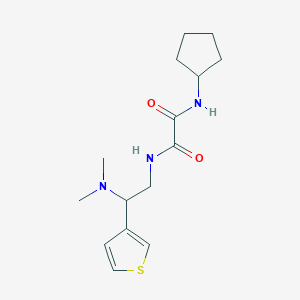

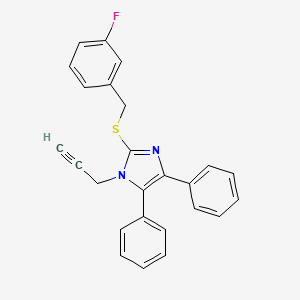

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

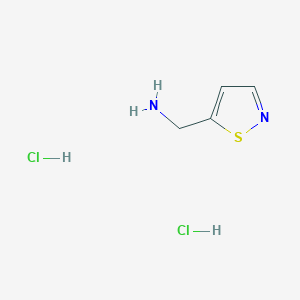

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has been studied for its various pharmacological properties.

Applications De Recherche Scientifique

Protein Kinase Inhibition

This compound has been studied for its potential as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By inhibiting specific kinases, this compound could be used to treat various malignancies, such as triple-negative breast cancer . The structure of the compound suggests it could be a potent inhibitor, especially for kinases with a rare cysteine in the hinge region.

Synthesis of Heterocyclic Compounds

The pyrazolyl and pyridazinyl groups present in the compound make it a valuable precursor in the synthesis of novel heterocyclic compounds . These heterocycles are significant in medicinal chemistry due to their wide range of biological activities, including antitubercular, anxiolytic, and antiviral properties.

Anti-HIV Research

Indole derivatives, such as the one , have been reported to show promise in anti-HIV research . The molecular docking studies of similar indolyl and xanthenone derivatives have shown potential as anti-HIV-1 agents, indicating that this compound could also be explored for its efficacy against HIV.

Catalysis in Organic Synthesis

Compounds with pyrazolyl and pyridazinyl moieties have been used as catalysts in organic synthesis, particularly in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes . This compound could potentially be used to catalyze similar reactions, providing a pathway to synthesize a variety of organic molecules.

Development of Covalent Inhibitors

The compound’s ability to undergo nucleophilic aromatic substitution makes it a candidate for the development of covalent inhibitors . These inhibitors form a permanent bond with their target enzyme, leading to sustained inhibition, which is beneficial in the treatment of chronic diseases.

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to target protein serine/threonine-protein kinase b-raf .

Mode of Action

It’s worth noting that compounds with similar structures have been reported to exhibit high catalytic activity towards the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit tubulin polymerization , which could potentially disrupt microtubule dynamics and cell division.

Result of Action

Compounds with similar structures have been reported to exhibit antitumoral activity due to inhibition of tubulin polymerization .

Propriétés

IUPAC Name |

2,3-dihydroindol-1-yl-(6-pyrazol-1-ylpyridazin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c22-16(20-11-8-12-4-1-2-5-14(12)20)13-6-7-15(19-18-13)21-10-3-9-17-21/h1-7,9-10H,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACXYCVGUPMCPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-methylethyl)-2-[(2-fluorophenyl)(methyl)amino]-N-methylacetamide](/img/structure/B2854393.png)

![3,4,5-trimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2854395.png)

![1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2854407.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2854408.png)

![1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene](/img/structure/B2854413.png)